molecular formula C32H64O2 B12652908 2-Decyltetradecyl octanoate CAS No. 94277-29-9

2-Decyltetradecyl octanoate

Cat. No.: B12652908
CAS No.: 94277-29-9
M. Wt: 480.8 g/mol
InChI Key: FNKSKKWQOFTCEG-UHFFFAOYSA-N
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Description

2-Decyltetradecyl octanoate is an organic compound with the molecular formula C₃₂H₆₄O₂. It is an ester formed from octanoic acid and 2-decyltetradecanol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyltetradecyl octanoate typically involves the esterification reaction between octanoic acid and 2-decyltetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Decyltetradecyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into octanoic acid and 2-decyltetradecanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octanoic acid and 2-decyltetradecanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Decyltetradecyl octanoate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Decyltetradecyl octanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and 2-decyltetradecanol. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl octanoate
  • 2-Octyldodecyl octanoate
  • 2-Decyltetradecyl hexanoate

Comparison

2-Decyltetradecyl octanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

94277-29-9

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

2-decyltetradecyl octanoate

InChI

InChI=1S/C32H64O2/c1-4-7-10-13-15-17-18-20-23-25-28-31(27-24-22-19-16-14-11-8-5-2)30-34-32(33)29-26-21-12-9-6-3/h31H,4-30H2,1-3H3

InChI Key

FNKSKKWQOFTCEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

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